molecular formula C8H6Cl2O2 B3073039 2-(3,5-Dichlorophenoxy)acetaldehyde CAS No. 1017206-81-3

2-(3,5-Dichlorophenoxy)acetaldehyde

Cat. No. B3073039
CAS RN: 1017206-81-3
M. Wt: 205.03 g/mol
InChI Key: YMMNUOZUHNBBBK-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)acetaldehyde is a chemical compound with the molecular formula C8H6Cl2O . It is a derivative of acetaldehyde, which is an organic compound primarily used in the production of acetic acid . The compound is related to 2-(2,4-Dichlorophenoxy)acetaldehyde, which is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenoxy)acetaldehyde consists of a dichlorophenoxy group attached to an acetaldehyde group . The dichlorophenoxy group contains a phenyl ring with two chlorine atoms and one oxygen atom, while the acetaldehyde group contains a carbonyl group (C=O) and a hydrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,5-Dichlorophenoxy)acetaldehyde include a molecular weight of 189.04 and a predicted boiling point of 269.4±25.0 °C . The compound also has a predicted density of 1.317±0.06 g/cm3 .

Scientific Research Applications

Fluorescent Probe for Carbonyl Compounds

A study by Houdier et al. (2000) demonstrated the use of a fluorescent probe for detecting trace amounts of carbonyl compounds like aldehydes and ketones in water samples. This probe, based on oxyamino compounds, showed effective derivatization with small concentrations of formaldehyde, acetaldehyde, propionaldehyde, and acetone, indicating its potential for environmental monitoring and analysis of carbonyl content in various samples, including snow and cloud water (Houdier et al., 2000).

Asymmetric Synthesis in Organic Chemistry

Sawant et al. (2013) conducted research on the asymmetric cross-aldol reaction of 2-chloroethoxy acetaldehyde with aromatic aldehydes. They achieved excellent enantioselectivities and moderate diastereoselectivities, leading to the synthesis of chiral substituted 1,4-dioxanes and morpholines. These compounds often exhibit significant biological activities, marking an important contribution to the field of organic synthesis and medicinal chemistry (Sawant et al., 2013).

Acetaldehyde-Mediated Carcinogenesis

Mizumoto et al. (2017) reviewed the molecular mechanisms of acetaldehyde-mediated carcinogenesis in squamous epithelium. They focused on the DNA damage caused by acetaldehyde, including the formation of DNA adducts, mutations, and cross-links, and its link to increased cancer risk, especially in individuals with genetic polymorphisms affecting alcohol metabolism (Mizumoto et al., 2017).

Diesel Additives from Glycerol and Acetaldehyde

A study by Agirre et al. (2013) explored the production of glycerol acetals as potential diesel additives. By reacting glycerol with acetaldehyde, they were able to form compounds like 5-hydroxy-2-methyl-1,3 dioxane and 4-hydroxymethyl-2-methyl-1,3 dioxolane. Their research contributes to the development of renewable energy sources and the optimization of diesel fuels (Agirre et al., 2013).

properties

IUPAC Name

2-(3,5-dichlorophenoxy)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h1,3-5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMNUOZUHNBBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenoxy)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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